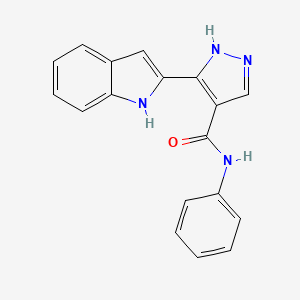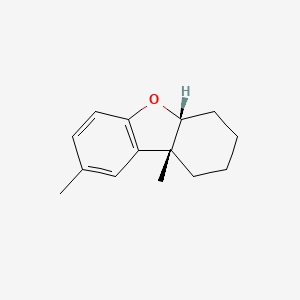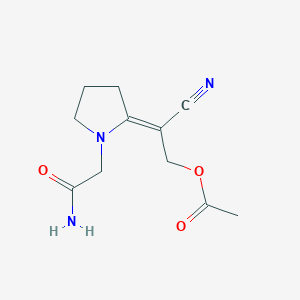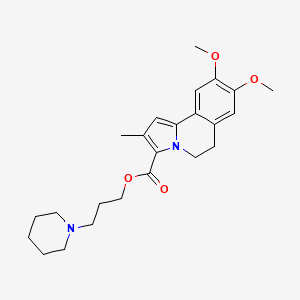
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound featuring two triazole rings substituted with phenyl and propylthio groups
準備方法
The synthesis of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified using column chromatography .
化学反応の分析
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole rings, where halogenated reagents can replace the phenyl or propylthio groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.
科学的研究の応用
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane involves its interaction with various molecular targets. The triazole rings can coordinate with metal ions, influencing enzymatic activities and disrupting cellular processes. The phenyl and propylthio groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane can be compared with other triazole-containing compounds, such as:
1,2-Bis(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)ethane: Similar structure but with a methyl group instead of a propylthio group, leading to different chemical properties and reactivity.
1,2-Bis(4-phenyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl)ethane: Contains an ethylthio group, which affects its lipophilicity and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities and are structurally related due to the presence of the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
| 72743-90-9 | |
分子式 |
C24H28N6S2 |
分子量 |
464.7 g/mol |
IUPAC名 |
4-phenyl-3-[2-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-propylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C24H28N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3 |
InChIキー |
WVUFMCFZYZUTLV-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)


![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/no-structure.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)





![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
